molecular formula C16H12O6 B124308 Cajanin CAS No. 32884-36-9

Cajanin

Cat. No. B124308
CAS RN: 32884-36-9
M. Wt: 300.26 g/mol
InChI Key: ALFNTRJPGFNJQV-UHFFFAOYSA-N
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Description

Cajanin is a potent and orally active anti-melanogenic agent . It shows antiproliferative activity in MNT1 Cells and efficiently decreases the melanin content . Cajanin down-regulates the mRNA and protein expression levels of MITF, tyrosinase, TRP-1, and Dct (TRP-2) . It induces cell cycle arrest at G2/M and S phase . Cajanin stimulates osteoblast proliferation . It has the potential for the research of human hyperpigmented disorders and menopausal osteoporosis .


Molecular Structure Analysis

Cajanin has a molecular formula of C16H12O6 . Its molecular weight is 300.26 .


Chemical Reactions Analysis

Cajanin shows strong mitogenic as well as differentiation-promoting effects on osteoblasts . It induces the phosphorylation of both Erk1/2 and Akt . Cajanin also efficiently diminishes melanin content in MNT1 cells with the half maximum inhibitory concentration (IC50) at 77.47 ± 9.28 μM . Instead of direct inactivating enzymatic function of human tyrosinase, down-regulated mRNA and protein expression levels of MITF and downstream melanogenic enzymes, including tyrosinase, TRP-1, and Dct (TRP-2) were observed in MNT1 cells treated with 50 μM cajanin for 24–72 h .


Physical And Chemical Properties Analysis

Cajanin is a yellow powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . The chemical name of Cajanin is 3- (2,4-dihydroxyphenyl)-5-hydroxy-7-methoxychromen-4-one .

Scientific Research Applications

Bone Health and Osteoblast Activity

  • Cajanin has been shown to significantly impact osteoblasts, the cells responsible for bone formation. It promotes both the growth and differentiation of these cells, involving the activation of specific pathways (MEK-Erk and Akt). Notably, cajanin does not act via estrogen receptors in osteoblasts, distinguishing it from some other compounds. This was demonstrated in a study where daily oral treatment with cajanin increased bone mineral density and biomechanical strength in rats (Bhargavan et al., 2009).

Skin Pigmentation

  • Research on human melanoma cells indicated that cajanin can significantly reduce melanin content, thus potentially being useful in treating hyperpigmentation disorders. This effect seems to be mediated through the modulation of MITF (microphthalmia-associated transcription factor) and its downstream enzymes. Cajanin achieves this without directly inactivating the enzyme tyrosinase, which is crucial in melanin synthesis (Netcharoensirisuk et al., 2021).

Antiproliferative and Anticancer Activity

  • Cajanine has demonstrated antiproliferative effects against human hepatoma cells. This highlights its potential as a therapeutic agent in liver cancer treatments (Ji et al., 2011).
  • In breast cancer cells, cajanin stilbene acid induced cell cycle arrest and apoptosis. It influenced DNA damage response and chromosomal replication pathways, suggesting its role in DNA damage and cell cycle-related signaling pathways (Fu et al., 2015).
  • Synthetic derivatives of cajanin stilbene acid have shown potential in inhibiting the activity of the MYC gene, a key player in cell proliferation, in breast cancer cells (Kadioglu et al., 2015).

Anti-Inflammatory Properties

  • An isoflavonoid derivative of cajanin exhibited significant anti-inflammatory effects in macrophage cells. It worked by suppressing the activation and nuclear translocation of NF-κB, a key factor in inflammatory responses (Hong et al., 2022).

Other Applications

  • Cajanin has been linked to the inhibition of phosphotransferase system in Enterococcus, showcasing its potential as an antimicrobial agent, particularly against vancomycin-resistant strains (Tan et al., 2020).
  • In a study on mice, extracts containing cajanin were found to mitigate hypercholesterolemia induced by diet. This suggests its utility in managing cholesterol levels and possibly in cardiovascular health (Luo et al., 2008).

Safety And Hazards

Cajanin is not classified as a hazardous substance or mixture . In case of inhalation, skin contact, eye contact, or ingestion, immediate medical attention is required .

Future Directions

Cajanin has the potential for the research of human hyperpigmented disorders and menopausal osteoporosis . Future studies will investigate the anti-inflammatory mechanism of cajanin in more detail .

properties

IUPAC Name

3-(2,4-dihydroxyphenyl)-5-hydroxy-7-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O6/c1-21-9-5-13(19)15-14(6-9)22-7-11(16(15)20)10-3-2-8(17)4-12(10)18/h2-7,17-19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALFNTRJPGFNJQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)OC=C(C2=O)C3=C(C=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10954540
Record name 3-(2,4-Dihydroxyphenyl)-5-hydroxy-7-methoxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10954540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cajanin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032696
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Cajanin

CAS RN

32884-36-9
Record name Cajanin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32884-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cajanin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032884369
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2,4-Dihydroxyphenyl)-5-hydroxy-7-methoxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10954540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CAJANIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3QGE5M9QS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Cajanin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032696
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

208 - 210 °C
Record name Cajanin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032696
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
673
Citations
D Pal, P Mishra, N Sachan… - Journal of advanced …, 2011 - ncbi.nlm.nih.gov
… Chemical investigations have revealed the presence of two globulins, cajanin and concajanin.[9] It has been used widely for many years for treating diabetes, sores, skin irritations, …
Number of citations: 185 www.ncbi.nlm.nih.gov
A Nix, CA Paull, M Colgrave - SpringerPlus, 2015 - Springer
… The isoflavones formononentin, genistein, 2′-hydroxygenistein and cajanin, and the … Investigating the accumulation of phytoalexins showed the presence of cajanol, cajanin, …
Number of citations: 57 link.springer.com
B Bhargavan, AK Gautam, D Singh… - Journal of Cellular …, 2009 - Wiley Online Library
… control however, its effect was less potent than cajanin. Isoformononetin had no effect on the … effect, whereas cajanin was devoid of any such effect. Our data suggest that cajanin is more …
Number of citations: 118 onlinelibrary.wiley.com
SJ Hong, OK Kwon, D Hwang, SH Goo, DY Kim… - International Journal of …, 2022 - mdpi.com
… From the NO bioassay and ELISA IC 50 value results, cajanin (7) showed a 1.9- to 5.2-fold … 4) and cajanin (7), the presence of the OH-2′ group in the B ring of cajanin may contribute to …
Number of citations: 4 www.mdpi.com
Y Fu, O Kadioglu, B Wiench, Z Wei, C Gao, M Luo… - Phytomedicine, 2015 - Elsevier
Background: The low abundant cajanin stilbene acid (CSA) from Pigeon Pea (Cajanus cajan) has been shown to kill estrogen receptor α positive cancer cells in vitro and in vivo. …
Number of citations: 38 www.sciencedirect.com
Y Kong, YJ Fu, YG Zu, FR Chang, YH Chen, XL Liu… - Food chemistry, 2010 - Elsevier
The bioassay-guided fractionation of the CHCl 3 extract from pigeon pea leaves led to the isolation of a new natural coumarin, named as cajanuslactone (1), together with two known …
Number of citations: 133 www.sciencedirect.com
P Netcharoensirisuk, K Umehara, W De-Eknamkul… - Molecules, 2021 - mdpi.com
… However, the effect of cajanin on melanin production in human melanocytes … of cajanin in human melanin-producing cells. The findings may facilitate the further development of cajanin …
Number of citations: 6 www.mdpi.com
Y Jia, J Liu, Q Yang, W Zhang, T Efferth, S Liu, X Hua - Phytomedicine, 2023 - Elsevier
… Through the screening of 78 natural compounds, we found that cajanin stilbene acid (CSA) can significantly restore the susceptibility of polymyxin B to mcr-1 positive Escherichia coli (E. …
Number of citations: 1 www.sciencedirect.com
S Tan, X Hua, Z Xue, J Ma - Frontiers in Pharmacology, 2020 - frontiersin.org
Antimicrobial resistance has become a serious threat to human and animal health, and vancomycin-resistant Enterococcus has become an important nosocomial infection pathogen, …
Number of citations: 14 www.frontiersin.org
P Rinthong, S Maneechai - Pharmacognosy Journal, 2018 - mail.phcogj.com
Background: Cajanus cajan (L.) Millsp.(Fabaceae) is a legume plant which used for human food and animal feed. Objective: The present study was aimed to investigate total phenolic …
Number of citations: 12 mail.phcogj.com

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